(Benzoylmethylene)triphenylphosphorane
Overview
Description
(Benzoylmethylene)triphenylphosphorane is an organophosphorus compound with the molecular formula C26H21OP. It is a crystalline solid that appears white to light yellow in color. This compound is known for its unique electronic properties and is commonly used as a reagent in organic synthesis, particularly in the Wittig reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Benzoylmethylene)triphenylphosphorane is typically synthesized through the reaction of benzoyl chloride with triphenylphosphine in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C6H5COCl+P(C6H5)3+Base→this compound
Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is typically conducted in an organic solvent such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
(Benzoylmethylene)triphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to form triphenylphosphine and benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine and benzyl alcohol.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Scientific Research Applications
(Benzoylmethylene)triphenylphosphorane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (Benzoylmethylene)triphenylphosphorane involves its role as a Wittig reagent. In the Wittig reaction, it reacts with carbonyl compounds (aldehydes or ketones) to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide to yield the desired alkene product .
Comparison with Similar Compounds
Similar Compounds
Methylenetriphenylphosphorane: Similar in structure but lacks the benzoyl group.
(Chloromethylene)triphenylphosphorane: Contains a chlorine atom instead of a benzoyl group.
Methoxymethylenetriphenylphosphine: Contains a methoxy group instead of a benzoyl group.
Uniqueness
(Benzoylmethylene)triphenylphosphorane is unique due to its benzoyl group, which imparts distinct electronic properties and reactivity compared to other phosphoranes. This makes it particularly useful in specific synthetic applications where the benzoyl group plays a crucial role .
Properties
IUPAC Name |
1-phenyl-2-(triphenyl-λ5-phosphanylidene)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21OP/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRSAJZDYIISJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235228 | |
Record name | SK&F 45349 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859-65-4 | |
Record name | 1-Phenyl-2-(triphenylphosphoranylidene)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SK&F 45349 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Benzoylmethylene)triphenylphosphorane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SK&F 45349 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(triphenylphosphoranylidene)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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